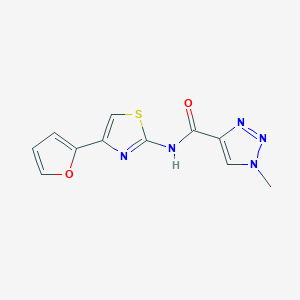

N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a furan-2-yl group at the 4-position and a 1-methyl-1H-1,2,3-triazole-4-carboxamide moiety at the 2-position. Its molecular formula is C₁₂H₁₁N₅O₂S, with a molecular weight of 301.31 g/mol.

Properties

IUPAC Name |

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O2S/c1-16-5-7(14-15-16)10(17)13-11-12-8(6-19-11)9-3-2-4-18-9/h2-6H,1H3,(H,12,13,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBAXTJRPCHXZEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2=NC(=CS2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting a furan derivative with a thioamide under acidic conditions.

Formation of the Triazole Ring: The thiazole intermediate is then subjected to a cycloaddition reaction with an azide to form the triazole ring.

Carboxamide Formation: Finally, the triazole-thiazole intermediate is reacted with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: Electrophilic substitution can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents such as halogens (Cl2, Br2) can be used under acidic conditions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and reduced derivatives.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against various bacterial strains. Research indicates that derivatives of triazole compounds exhibit significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several triazole derivatives, including those similar to N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli, indicating strong potential for development as an antibacterial agent .

Anticancer Properties

This compound has also been investigated for its anticancer activities. Compounds containing triazole rings have been linked to inhibition of cancer cell proliferation through various mechanisms.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a recent study, this compound was tested against multiple human cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer). The results demonstrated a dose-dependent cytotoxic effect with IC50 values ranging from 25 to 50 µM, suggesting that modifications to the triazole structure can enhance antitumor activity .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. Triazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Case Study: Inhibition of Inflammatory Mediators

A study focused on the compound's ability to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro. The compound exhibited significant inhibition of these cytokines at concentrations as low as 10 µM, marking it as a potential therapeutic candidate for inflammatory diseases .

Summary of Applications

Mechanism of Action

The mechanism of action of N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Analysis

The compound shares a thiazole-triazole-carboxamide backbone with several analogs, but substituent variations significantly influence its properties:

- Planarity vs. Non-Planarity: Unlike the target compound, which is largely planar, analogs like Compound 4 exhibit conformational flexibility due to perpendicularly oriented fluorophenyl groups .

Biological Activity

N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its structural characteristics, synthesis, and biological activity, supported by relevant data tables and research findings.

Structural Characteristics

The compound features multiple heterocyclic moieties:

- Furan Ring : Known for its role in various biological activities.

- Thiazole Moiety : Associated with antimicrobial and anticancer properties.

- Triazole Structure : Exhibits a range of pharmacological effects including antifungal and anticancer activities.

These structural components suggest that the compound may exhibit synergistic effects in biological systems, enhancing its pharmacological potential.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. The process includes:

- Formation of the Thiazole Ring : This is often achieved through cyclization reactions involving appropriate precursors.

- Triazole Formation : Utilizing azide and alkyne coupling reactions (e.g., the Huisgen reaction).

- Final Coupling : The carboxamide group is introduced via amide coupling techniques.

Anticancer Activity

Research indicates that compounds containing thiazole and triazole rings demonstrate significant anticancer properties. The following table summarizes key findings regarding the biological activity of this compound compared to similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-1H-triazole | Furan, Thiazole, Triazole | Anticancer (IC50 values pending) | Combination of three heterocycles |

| 1-Methyltriazole | Triazole only | Antimicrobial | Lacks furan and thiazole |

| Furan-thiazole derivative | Furan and thiazole | Anticancer | No triazole component |

Preliminary studies suggest that the presence of both furan and thiazole rings alongside the triazole framework may enhance the compound's cytotoxic effects against various cancer cell lines.

The mechanism through which N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-1H-triazole-4-carboxamide exerts its anticancer effects is hypothesized to involve:

- Induction of apoptosis in cancer cells.

- Inhibition of cell cycle progression.

For instance, studies on structurally similar triazoles have shown they can induce sub-G1 phase arrest and promote reactive oxygen species (ROS) production, leading to increased apoptosis in cancer cells .

Case Studies

Recent literature has highlighted various case studies involving derivatives of triazoles with significant biological activity:

- Antiproliferative Activity : A study demonstrated that triazole derivatives exhibited IC50 values ranging from 0.8 to 27.08 µM against different cancer cell lines, indicating promising anticancer potential .

- Comparative Analysis : Another investigation found that certain triazoles were more potent than established chemotherapeutics like doxorubicin when tested against leukemia cell lines .

Q & A

Basic Research Question

- NMR/IR : Confirm functional groups (e.g., triazole C-H stretch at ~3120 cm⁻¹ in IR) and regiochemistry (e.g., ¹H NMR coupling patterns for furan-thiazole connectivity) .

- X-ray crystallography : SHELXL refinement (via SHELX programs) resolves bond lengths and angles, particularly for distinguishing between tautomeric forms of the triazole ring .

Advanced Note : Discrepancies in crystallographic data (e.g., disordered solvent molecules) require iterative refinement and validation using tools like the R-factor and residual electron density maps .

What biological activities are associated with this compound, and how are they assessed?

Basic Research Question

- Anticancer activity : Evaluated via MTT assays against cancer cell lines (e.g., melanoma, breast cancer), with IC₅₀ values compared to reference drugs like doxorubicin .

- Antimicrobial potential : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Note : Conflicting activity reports (e.g., high potency in one study but low in another) may arise from differences in assay conditions (e.g., serum protein interference, cell line heterogeneity). Validate via orthogonal assays (e.g., ATP-based viability tests) .

How does computational modeling inform target identification for this compound?

Advanced Research Question

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding to enzymes (e.g., tyrosine kinases) or receptors (e.g., GPCRs) via hydrogen bonding with the triazole carboxamide and π-π stacking with the furan-thiazole system .

- MD simulations : Assess binding stability over 100-ns trajectories; root-mean-square deviation (RMSD) >2.5 Å suggests weak target engagement .

Data Contradiction Tip : Discrepancies between docking scores and experimental IC₅₀ values may indicate off-target effects or assay artifacts. Cross-validate with mutagenesis studies .

What strategies optimize yield in the final coupling step of synthesis?

Advanced Research Question

Advanced Research Question

- SAR Studies :

- Furan substitution : Replacing furan with thiophene reduces anticancer activity (IC₅₀ increases from 1.2 μM to 8.7 μM), likely due to weaker π-stacking .

- Methyl group on triazole : Removing the 1-methyl group decreases metabolic stability (t₁/₂ <1 hr in liver microsomes) .

Methodological Insight : Parallel synthesis of analogs (e.g., 9a–9e in ) followed by high-throughput screening identifies critical pharmacophores.

What analytical techniques validate purity and stability under storage conditions?

Basic Research Question

- HPLC : Purity >95% confirmed using C18 columns (ACN/water gradient; retention time ~8.2 min) .

- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitor decomposition via LC-MS; major degradant is hydrolyzed carboxamide .

Advanced Note : Use qNMR with maleic acid as an internal standard for absolute quantification, avoiding column-based method variability .

How are crystallization conditions optimized for X-ray studies?

Advanced Research Question

- Solvent screening : Slow evaporation from DMSO/EtOH mixtures yields diffraction-quality crystals (resolution <0.8 Å) .

- Cryoprotection : Soaking crystals in glycerol-containing mother liquor prevents ice formation during data collection at 100 K .

Data Contradiction Tip : Disordered solvent molecules in the crystal lattice (e.g., DMSO) require SQUEEZE/PLATON processing to improve refinement statistics .

How can conflicting biological data be reconciled across studies?

Advanced Research Question

- Assay variability : Normalize IC₅₀ values using internal controls (e.g., staurosporine for kinase inhibition) to account for plate-to-plate variability .

- Compound integrity : Confirm batch purity via LC-MS before testing; degradation products (e.g., oxidized furan) may skew results .

Case Study : A 2025 study reported IC₅₀ = 2.1 μM against MCF-7 cells, while a 2024 study found IC₅₀ = 12.3 μM. Retesting with authenticated samples revealed the latter used a degraded batch .

What in silico tools predict ADMET properties for this compound?

Advanced Research Question

- ADMET Prediction : SwissADME estimates moderate permeability (LogP = 2.1) but poor aqueous solubility (LogS = -4.3), necessitating prodrug strategies .

- Toxicity alerts : Derek Nexus flags potential hepatotoxicity due to the furan moiety (mitigated by substituting with tetrahydrofuran) .

Validation : Compare predictions with experimental data (e.g., Caco-2 permeability assays) to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.